

Darunavir: A Technical Guide

The Pharmacokinetic Profile of Hydroxy

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Compound of Interest		
Compound Name:	Hydroxy Darunavir	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Darunavir is a potent second-generation protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] Co-administered with a pharmacokinetic enhancer like ritonavir or cobicistat, darunavir's efficacy is significantly improved due to the inhibition of its metabolism.[2][3] The metabolism of darunavir is extensive and primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][4] This process leads to the formation of several metabolites, including hydroxylated forms of the parent drug. Understanding the pharmacokinetics of these metabolites, such as **hydroxy darunavir**, is crucial for a comprehensive assessment of the drug's disposition, potential for drug-drug interactions, and overall therapeutic effect.

This technical guide provides an in-depth exploration of the pharmacokinetics of **hydroxy darunavir**, summarizing available quantitative data, detailing experimental protocols for its study, and visualizing the metabolic pathways involved.

Pharmacokinetics of Darunavir and its Metabolites

Darunavir undergoes extensive metabolism in vivo, with oxidative metabolism by CYP3A4 being the primary route of elimination. The major metabolic pathways include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation. The formation of hydroxylated metabolites is a key step in the biotransformation of darunavir.



Quantitative Pharmacokinetic Data

While extensive pharmacokinetic data is available for the parent drug, darunavir, specific quantitative data for its hydroxylated metabolites, including Cmax, Tmax, AUC, and half-life, are not extensively reported in publicly available literature. At least three oxidative metabolites of darunavir have been identified in humans, all exhibiting at least 90% less antiviral activity against wild-type HIV than the parent compound. This lower potency may contribute to the limited focus on their detailed pharmacokinetic profiling.

The following tables summarize the pharmacokinetic parameters of the parent drug, darunavir, to provide context for the potential disposition of its metabolites.

Table 1: Pharmacokinetic Parameters of Ritonavir-Boosted Darunavir in Healthy Adults

Parameter	Value	Reference
Tmax (hours)	2.5 - 4	
Bioavailability (with ritonavir)	82%	_
Protein Binding	~95%	-
Terminal Elimination Half-life (hours)	~15	-
Primary Route of Elimination	Feces (approx. 79.5%)	-
Secondary Route of Elimination	Urine (approx. 13.9%)	

Note: These values are for the parent drug, darunavir, when co-administered with ritonavir. Specific pharmacokinetic data for **hydroxy darunavir** are not readily available.

Experimental Protocols

The study of darunavir and its metabolites necessitates sensitive and specific analytical methodologies. The following sections detail common experimental protocols employed in pharmacokinetic studies.



Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the purification and concentration of darunavir and its metabolites from biological matrices like plasma.

Protocol:

- Conditioning: A C18 SPE cartridge is conditioned with methanol followed by water.
- Loading: An aliquot of plasma, typically 100 μL, is mixed with an internal standard and loaded onto the conditioned cartridge.
- Washing: The cartridge is washed with a weak organic solvent to remove interfering substances.
- Elution: Darunavir and its metabolites are eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.
- Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of darunavir and its metabolites due to its high sensitivity and selectivity.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

• Column: A C18 reversed-phase column is typically used for separation.



- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.
- Injection Volume: Typically 5-20 μL.

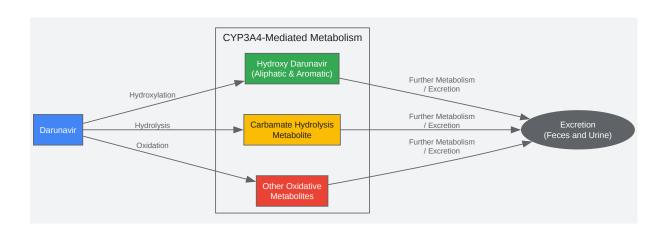
Mass Spectrometric Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for darunavir and its metabolites. For example, the mass transition for darunavir is often m/z 548.2 -> 392.0.
- Internal Standard: A stable isotope-labeled version of darunavir (e.g., darunavir-d9) is often used as an internal standard to ensure accuracy and precision.

Metabolic Pathways and Visualizations

The metabolism of darunavir is a complex process involving several enzymatic reactions. The primary enzyme responsible for its metabolism is CYP3A4.

Darunavir Metabolic Pathway





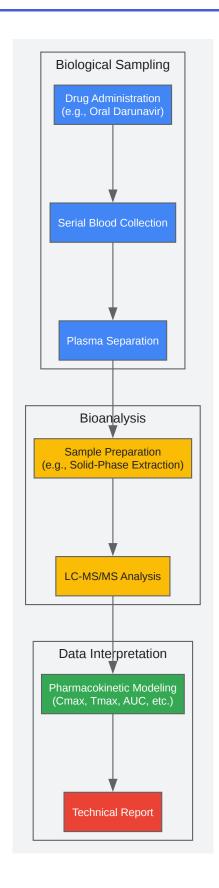
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Caption: Major metabolic pathways of darunavir mediated by CYP3A4.

Experimental Workflow for Pharmacokinetic Analysis





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